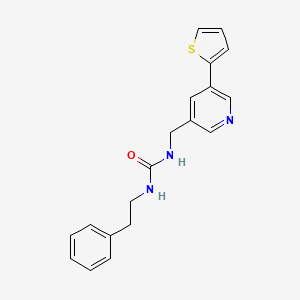

1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Description

Propriétés

IUPAC Name |

1-(2-phenylethyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c23-19(21-9-8-15-5-2-1-3-6-15)22-13-16-11-17(14-20-12-16)18-7-4-10-24-18/h1-7,10-12,14H,8-9,13H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFLQGZRPWEZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of key starting materials, such as 3-acetylpyridine and thiophene-2-carboxaldehyde.

Condensation Reaction: These starting materials undergo a condensation reaction to form an intermediate compound, which is then reacted with thiourea to obtain the desired urea derivative.

Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the phenethyl, thiophene, or pyridine rings are replaced with other groups using appropriate reagents and conditions.

Applications De Recherche Scientifique

1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has several scientific research applications:

Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and antioxidant therapies.

Materials Science: Its chemical properties allow for its use in the development of advanced materials, such as polymers and nanomaterials.

Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules, facilitating the development of new chemical entities.

Mécanisme D'action

The mechanism of action of 1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways: It may influence signaling pathways involved in inflammation, oxidative stress, and cellular proliferation, contributing to its therapeutic potential.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea with structurally related urea derivatives:

Key Comparative Insights:

Substituent Diversity: The thiophene in the target compound distinguishes it from analogues with halogenated aryl groups (e.g., 7n’s CF₃ or Compound 1’s Cl/F). Thiophene’s electron-rich nature may improve interactions with aromatic residues in enzyme active sites compared to purely hydrophobic groups .

Biological Activity: While Compound 1 and Compound 3 demonstrate validated biological roles (glucokinase activation and analgesia, respectively), the target compound’s activity remains speculative.

However, the phenethyl group may counterbalance this by adding hydrophobicity .

Synthetic Complexity :

- The synthesis of the target compound’s pyridinylmethyl-thiophene moiety may require multi-step heterocyclic coupling, contrasting with simpler thioether or halogenated aryl syntheses seen in analogues like 7n .

Methodological Notes

- Structural Characterization : Programs like SHELXL and WinGX are critical for resolving the crystallographic details of such compounds, particularly for assessing urea backbone geometry and substituent orientation.

- Biological Evaluation : While analogues like Compound 3 were tested in vitro for analgesia, the target compound’s activity would require similar assays (e.g., kinase inhibition screens or binding studies) to validate hypotheses .

Activité Biologique

1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of 1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is , with a molecular weight of 337.4 g/mol. The compound features a phenethyl group, a thiophene ring, and a pyridine ring, contributing to its unique properties.

Synthesis Methodology:

The synthesis typically involves multiple steps:

- Formation of Pyridine-Thiophene Intermediate: A thiophene derivative is coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions.

- Introduction of the Phenethyl Group: The intermediate is then reacted with phenethylamine.

- Formation of Urea Linkage: Finally, the compound undergoes treatment with an isocyanate to form the urea linkage.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenethyl group enhances binding affinity to certain receptors, while the thiophene and pyridine moieties may interact with various enzymes or proteins. The urea linkage stabilizes these interactions, facilitating its biological effects .

Biological Activities

-

Antimicrobial Activity:

- The compound exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 µM .

- In vitro studies have demonstrated its ability to inhibit growth in various microbial strains, suggesting potential as an antimicrobial agent .

- Anti-inflammatory and Antioxidant Properties:

- Cytotoxicity:

Table 1: Summary of Biological Activities

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.